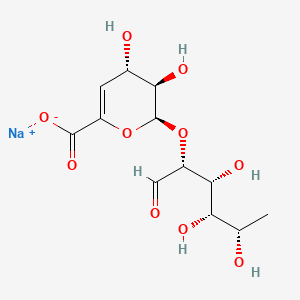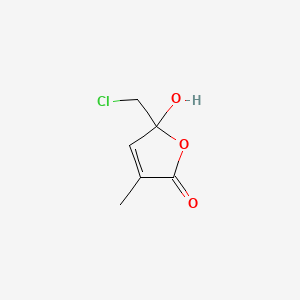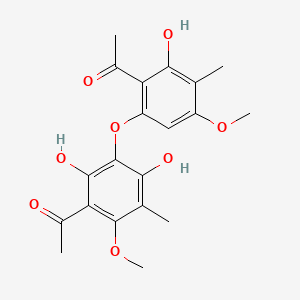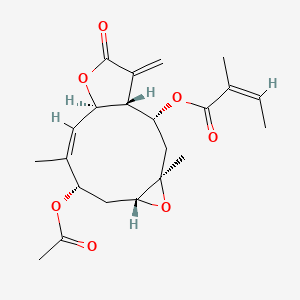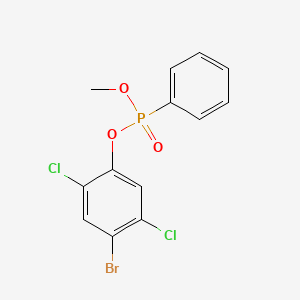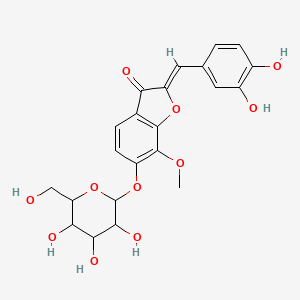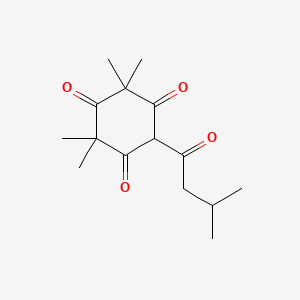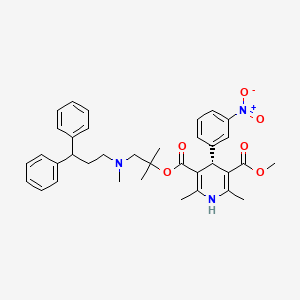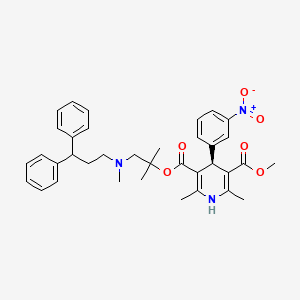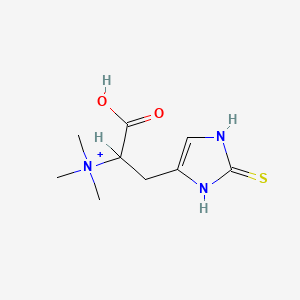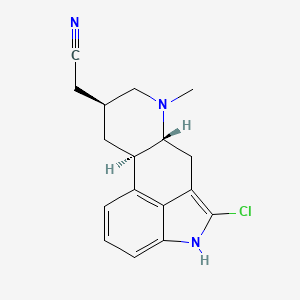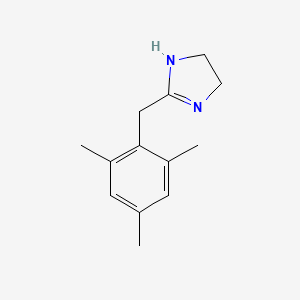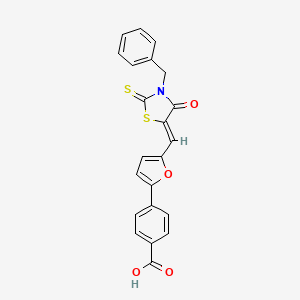
Leukadherin-1
描述
Leukadherin-1 是一种小分子,作为补体受体 3 (CR3) 的激动剂,也称为 CD11b/CD18。该受体是一种多功能整合素,主要表达在中性粒细胞、髓系细胞和自然杀伤细胞上。 This compound 在血管损伤和炎症的动物模型中显示出治疗前景,通过减少炎症信号传导并促进白细胞粘附到发炎的内皮细胞来实现 .
科学研究应用
Leukadherin-1 有多种科学研究应用:
免疫学: 它用于研究 CR3 在免疫细胞信号传导和功能中的作用。
血管生物学: 它已被用于血管损伤模型中,以促进白细胞粘附到发炎的内皮细胞并限制组织浸润,从而减少炎症.
自身免疫性疾病: This compound 在自身免疫性疾病(如系统性红斑狼疮)中具有潜在的治疗应用,通过调节免疫细胞信号传导.
作用机制
Leukadherin-1 通过作为 CR3 整合素的变构激活剂发挥作用。它通过形成长的膜系链,增强 CD11b/CD18 与其配体(如 ICAM-1)的结合。 这种激活促进了白细胞粘附到发炎的内皮细胞并减少了跨内皮迁移 。 所涉及的分子靶标包括 CR3 整合素及其相关的信号通路,它们调节免疫细胞粘附和迁移 .
生化分析
Biochemical Properties
Leukadherin-1 enhances the binding of CD11b/CD18 to its ligand ICAM-1 (intercellular adhesion molecule-1), a member of the immunoglobulin family expressed on the surface of vascular endothelial cells . This interaction plays a key role in promoting the adhesion of activated neutrophils to inflamed endothelia .
Cellular Effects
This compound has been shown to significantly reduce the secretion of pro-inflammatory cytokines such as interferon (IFN)-γ, tumour necrosis factor (TNF), and macrophage inflammatory protein (MIP)-1β by monokine-stimulated NK cells . It also reduces the secretion of IL-1β, IL-6, and TNF by Toll-like receptor (TLR)-2 and TLR-7/8-stimulated monocytes .
Molecular Mechanism
This compound works by activating, rather than inhibiting, the neutrophil CR3 integrin . Activation of TLR4 by LPS could endocytose CD11b and activation of CD11b by this compound could endocytose TLR4 in vitro and in vivo, subsequently blocking the binding of LPS with TLR4 .
Temporal Effects in Laboratory Settings
This compound has been shown to protect barrier function in the absence and presence of fMLP, a secondary stimulant to cause maximal loss of barrier function . It also reduces the migration dynamics of neutrophils crawling on an endothelial monolayer .
Dosage Effects in Animal Models
This compound has shown therapeutic promise in animal models of vascular injury and inflammation . It significantly reduces mortalities of mice and alleviates pathological injury of liver and lung in endotoxic shock .
准备方法
目前可获得的文献中,Leukadherin-1 的合成路线和反应条件没有详细说明。 已知 this compound 是一种 CR3 的小分子变构激活剂,其制备涉及有机合成技术
化学反应分析
Leukadherin-1 主要发生增强 CD11b/CD18 依赖性细胞粘附的反应。 它通过形成长的膜系链,增加白细胞与纤维蛋白原和细胞间粘附分子 1 (ICAM-1) 的粘附 。该化合物不会发生典型的化学反应,如氧化、还原或取代,而是与细胞受体相互作用以发挥其作用。
相似化合物的比较
Leukadherin-1 在作为 CR3 的变构激活剂的作用机制方面是独特的。类似的化合物包括针对不同整合素或具有不同作用方式的其他整合素激动剂。例如:
Mn2+: 该化合物也增强整合素介导的粘附,但通过增加细胞骨架锚定的键形成而不是膜系链键来实现.
其他整合素激动剂: 激活 CD11a/CD18 或 CD11c/CD18 等整合素的化合物可能对白细胞粘附有类似的影响,但它们靶向不同的整合素亚基.
This compound 由于其对 CD11b/CD18 的特异性激活及其在减少炎症和治疗自身免疫性疾病方面的潜在治疗应用而脱颖而出。
属性
IUPAC Name |
4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZGRQSLKVNPCI-UNOMPAQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055362-72-4 | |
| Record name | GB-1275 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GB-1275 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF23I3UYO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Leukadherin-1 interact with its target, CD11b/CD18?
A1: this compound binds to and allosterically activates the CD11b/CD18 integrin on leukocytes. [, ] This activation enhances the adhesion of leukocytes to their ligands, such as ICAM-1 on the endothelium and iC3b on immune complexes. [, ]
Q2: What are the downstream effects of this compound binding to CD11b/CD18?
A2: this compound binding leads to several downstream effects:
- Reduced Leukocyte Transmigration: While LA1 initially enhances leukocyte adhesion to the endothelium, it ultimately reduces their transmigration into tissues. [, , ] This suggests a potential role in controlling excessive inflammation.
- Modulation of Immune Cell Activity: LA1 has been shown to inhibit the activation of macrophages, suppressing the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, ] It also appears to influence NK cell function by reducing IFN-γ secretion. []
- Suppression of TLR Signaling: Research indicates LA1 can suppress Toll-like receptor (TLR) signaling pathways, particularly TLR2, TLR4, TLR7, and TLR9. [, , ] This suppression likely contributes to its anti-inflammatory effects.
- Modulation of Microglial Activity: In the central nervous system, LA1 has been shown to modulate microglial activity, reducing their activation and potentially protecting against neuronal damage in models of stroke and Parkinson's disease. [, , ]
Q3: What preclinical models have been used to investigate the efficacy of this compound?
A3: Researchers have explored LA1's therapeutic potential in various preclinical models:
- Inflammatory Diseases: Studies have shown LA1's potential in models of acute experimental colitis, [] endotoxic shock, [, ] and hyperoxia-induced lung injury in neonatal rats. []
- Transplantation: LA1 has demonstrated promising results in prolonging kidney allograft survival in mice, potentially by reducing leukocyte infiltration and promoting immune tolerance. [, ]
- Cancer: Research suggests LA1 may have anti-tumor effects by reducing the infiltration of tumor-associated macrophages (TAMs), thereby enhancing T-cell mediated anti-tumor immunity. []
- Neurological Disorders: LA1 has shown protective effects in models of stroke [, ] and rotenone-induced Parkinson's disease [] by modulating microglial activity and reducing neuroinflammation.
Q4: What are the potential clinical implications of this compound's preclinical efficacy?
A4: While further research is needed, LA1's preclinical efficacy suggests potential therapeutic avenues for conditions characterized by excessive inflammation and immune dysregulation. This includes autoimmune diseases like lupus, [] organ transplantation, [, ] and neurodegenerative disorders. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


